molecular formula C10H15FN2 B1438985 2-fluoro-1-N-methyl-1-N-(propan-2-yl)benzene-1,4-diamine CAS No. 1146290-08-5

2-fluoro-1-N-methyl-1-N-(propan-2-yl)benzene-1,4-diamine

Cat. No. B1438985
M. Wt: 182.24 g/mol
InChI Key: VZEPGKZUGJQACX-UHFFFAOYSA-N
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Description

2-Fluoro-1-N-methyl-1-N-(propan-2-yl)benzene-1,4-diamine, also known as FMPD, is an organic compound with a wide range of applications in the scientific research field. It is a colorless, odorless, crystalline solid that is soluble in water and other polar solvents. FMPD is a versatile compound that has been used in a variety of scientific research applications, including synthesis of compounds, drug development, and biochemical and physiological studies.

Scientific Research Applications

Synthesis of Novel Compounds

A study by Menteşe et al. (2015) discussed the synthesis of a new series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, utilizing a precursor similar to the specified compound. The process involved microwave heating, showcasing an efficient method for synthesizing complex molecules, potentially applicable in developing pharmacologically active compounds or materials with unique properties Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015.

Fluorescence Quenching Chemosensors

Pawar et al. (2015) designed a simple chemosensor molecule based on a structure akin to the chemical , demonstrating selectivity and sensitivity for Ni2+ and Cu2+ ions. This research highlights the compound's potential in developing materials for environmental monitoring and the detection of metal ions in various samples Pawar, Fegade, Bhardwaj, Singh, Bendre, & Kuwar, 2015.

Fluorine-Hydrocarbon Separation

Ranjbar‐Karimi, Aslani, and Mashak-Shoshtari (2013) investigated compounds combining aromatic and perfluoroaromatic moieties, leading to fluoro and hydrocarbon microdomain formation. This research provides insights into the structural features that enable such separation, which could be critical for developing new materials for gas separation or purification technologies Ranjbar‐Karimi, Aslani, & Mashak-Shoshtari, 2013.

Polyimide Synthesis

Morikawa, Miyata, and Nishimura (2012) discussed the synthesis of polyimides from diamines derived from a similar compound, emphasizing the structural-property relationships and their applications in creating materials with specific thermal, mechanical, and electrical properties. This could have implications for the electronics industry, particularly in developing insulating and packaging materials Morikawa, Miyata, & Nishimura, 2012.

Metal Ion Detection

Hong, Lin, Hsieh, and Chang (2012) developed fluoroionophores from diamine-salicylaldehyde derivatives for specific metal ion detection, showcasing the compound's role in creating sensitive and selective sensors for zinc and cadmium ions. This work underlines the potential application of such compounds in environmental monitoring and biomedical diagnostics Hong, Lin, Hsieh, & Chang, 2012.

properties

IUPAC Name

2-fluoro-1-N-methyl-1-N-propan-2-ylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2/c1-7(2)13(3)10-5-4-8(12)6-9(10)11/h4-7H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEPGKZUGJQACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901193132
Record name 1,4-Benzenediamine, 2-fluoro-N1-methyl-N1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-1-N-methyl-1-N-(propan-2-yl)benzene-1,4-diamine

CAS RN

1146290-08-5
Record name 1,4-Benzenediamine, 2-fluoro-N1-methyl-N1-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146290-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediamine, 2-fluoro-N1-methyl-N1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-1-N-methyl-1-N-(propan-2-yl)benzene-1,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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